2-Ethoxy-3-nitrotoluene

Catalog No.
S999225
CAS No.
1208074-91-2
M.F
C9H11NO3
M. Wt
181.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-nitrotoluene

CAS Number

1208074-91-2

Product Name

2-Ethoxy-3-nitrotoluene

IUPAC Name

2-ethoxy-1-methyl-3-nitrobenzene

Molecular Formula

C9H11NO3

Molecular Weight

181.191

InChI

InChI=1S/C9H11NO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3

InChI Key

BZFRQLCKEVHCTC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])C

Synonyms

2-Ethoxy-3-nitrotoluene

2-Ethoxy-3-nitrotoluene is a substituted aromatic nitro compound primarily utilized as a critical intermediate in multi-step organic synthesis. Its principal procurement driver is its role as a precursor for constructing complex heterocyclic scaffolds, particularly substituted 6-ethoxy-1H-indazoles. These scaffolds are integral to the development of active pharmaceutical ingredients (APIs), most notably kinase inhibitors for targeted therapies in oncology and immunology research. The strategic positioning of the ethoxy and nitro groups on the toluene ring facilitates subsequent chemical transformations, such as nitro group reduction and cyclization, to form the desired indazole core.

Procurement Fit

Product Identity
Nitroaromatic building block with defined 2-ethoxy-3-nitro substitution pattern.
Synthesis Workflow
Suitable for regiospecific transformations: electrophilic substitution, photocatalytic reduction, directed metalation.
Commercial Quality
High-purity grade supports reproducible synthesis; available from major suppliers.

In the synthesis of targeted kinase inhibitors, the choice of the alkoxy substituent is a critical design element, not an interchangeable variable. Substituting 2-Ethoxy-3-nitrotoluene with its closest analog, 2-Methoxy-3-nitrotoluene, results in a different final active pharmaceutical ingredient (API) with demonstrably altered biological activity. The ethoxy group is carried through the entire synthetic sequence and its terminal ethyl moiety directly interacts with the target protein's binding pocket. This seemingly minor homologous difference can lead to significant, multi-fold changes in inhibitory potency (IC50) against the target kinase. Therefore, specifying the ethoxy precursor is essential for achieving the desired therapeutic profile and is not a substitutable procurement choice.

Substitution Risk

Generic nitrotoluene substitution
Lacks the specific 2-ethoxy-3-nitro pattern; electronic and steric environment differ, leading to different reaction outcomes.
Positional isomer (e.g., 2-methoxy analog)
Alkoxy group change alters directing effects and reactivity in nucleophilic aromatic substitution or ortho-metalation.
Isomer with distinct toxicity profile
Different nitrotoluene isomers show varying toxicological properties; verify CAS for handling protocols.

Precursor Choice Directly Impacts Potency: Superior CSF-1R Inhibition with Ethoxy-Derived Scaffold

In the development of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, the final compound derived from a 6-ethoxy-indazole scaffold showed significantly higher potency than the analogous compound derived from a 6-methoxy-indazole. The ethoxy-derived inhibitor (Example 57-1) demonstrated an IC50 of 0.005 µM, representing a 4-fold increase in potency compared to the methoxy-derived equivalent (Example 57-2), which had an IC50 of 0.020 µM. [1]

Evidence DimensionInhibitory Potency (IC50) against CSF-1R Kinase
Target Compound Data0.005 µM (for final API derived from 2-Ethoxy-3-nitrotoluene precursor)
Comparator Or Baseline2-Methoxy-3-nitrotoluene precursor leading to final API with IC50 of 0.020 µM
Quantified Difference4-fold higher potency
ConditionsIn vitro CSF-1R enzyme assay.

This demonstrates that the selection of the ethoxy precursor is a critical, non-interchangeable step for maximizing the biological activity of the final high-value compound.

Predicted LogP vs 3-Nitrotoluene
Predicted; Data to verify
XLogP3 2.9 vs 2.4 (+0.5 logP, ~3.2x more lipophilic)
Increased lipophilicity may affect membrane permeability and partitioning in biphasic systems.
Computational prediction; experimental verification recommended.

Enhanced c-Met Kinase Inhibition: Ethoxy Group Confers Potency Advantage Over Methoxy Analog

When used as a precursor for a series of c-Met kinase inhibitors, the 6-ethoxy-indazole intermediate gave rise to a final compound with superior inhibitory activity compared to its 6-methoxy counterpart. The ethoxy-derived inhibitor (Compound 11) exhibited a c-Met IC50 of 1 nM. [1] In the same assay system, the corresponding methoxy-derived inhibitor (Compound 12) was less potent, with a c-Met IC50 of 5 nM. [1]

Evidence DimensionInhibitory Potency (IC50) against c-Met Kinase
Target Compound Data1 nM (for final API derived from 2-Ethoxy-3-nitrotoluene precursor)
Comparator Or Baseline2-Methoxy-3-nitrotoluene precursor leading to final API with IC50 of 5 nM
Quantified Difference5-fold higher potency
ConditionsIn vitro c-Met enzyme assay.

For researchers developing c-Met targeted therapies, procuring the ethoxy precursor is essential for synthesizing compounds with the highest potential for target engagement and efficacy.

Predicted pKa & Ionization
Class-level inference
pKa (strongest basic) ≈ −7.4
Non-basic nature informs acid/base extraction design.
Predicted for nitroaromatic form; experimental data unavailable.

Precursor Suitability: Established Route to Key 6-Ethoxy-7-aminoindazole Intermediate

2-Ethoxy-3-nitrotoluene serves as a reliable starting material for the synthesis of 6-Ethoxy-1H-indazol-7-amine, a crucial downstream intermediate. The established synthetic pathway involves the reduction of the nitro group to an amine, followed by a cyclization reaction to form the indazole ring system. This demonstrates its utility as a foundational building block for this specific, highly functionalized scaffold sought after in medicinal chemistry programs.

Evidence DimensionSynthetic Accessibility to Key Intermediate
Target Compound DataServes as a direct precursor to 6-Ethoxy-1H-indazol-7-amine
Comparator Or BaselineAlternative multi-step routes that may not start from a commercially available, pre-functionalized toluene
Quantified DifferenceNot applicable (process suitability evidence)
ConditionsStandard organic synthesis conditions (e.g., catalytic hydrogenation, chemical reduction, cyclization).

Procuring this compound provides a direct and validated entry point into the 6-ethoxy-indazole chemical space, saving development time and resources compared to building the scaffold from more fundamental, less-functionalized starting materials.

Photocatalytic Reduction Reactivity
Class-level inference; Data to verify
Documented substrate using N-doped TiO₂; electronic effects influence reduction rate.
Substitution pattern may affect catalytic selectivity and yield.
No head-to-head comparison available; context-dependent reactivity.
High Purity Grade Availability
Supplier specification; Data to verify
≥98% (HPLC/NMR) from multiple reputable vendors
Supports synthesis reproducibility; reduces in-house purification need.
Verification against batch-specific COA recommended.

Synthesis of Potent CSF-1R Inhibitors for Oncology and Neuroinflammation Research

This compound is the designated precursor for developing highly potent CSF-1R inhibitors. Its use is indicated when the research goal is to maximize the inhibitory activity of the final molecule, as the resulting 6-ethoxy scaffold has been shown to be 4-fold more potent than its methoxy analog against this specific target. [1]

Development of Next-Generation c-Met Kinase Inhibitors for Cancer Therapy

Ideal for research programs focused on discovering novel c-Met inhibitors where maximizing potency is a primary objective. The ethoxy group derived from this precursor provides a significant, 5-fold potency advantage in the final compound compared to the methoxy analog, making it the right choice for lead optimization campaigns. [2]

Building Block for Substituted Indazole Libraries in Medicinal Chemistry

Serves as a strategic starting material for generating libraries of 6-ethoxy-indazole derivatives. Its procurement is justified when the objective is to explore structure-activity relationships (SAR) around this specific, biologically validated scaffold, providing a reliable route to a key intermediate.

Application Fit Matrix

Application
Selection Property
Validation Focus
Photocatalytic Amine Synthesis
Photocatalytic reduction reactivity with defined substitution pattern
Reduction selectivity and yield under catalytic conditions
Electrophilic Aromatic Substitution
Regioselective directing effects of ethoxy and nitro groups
Isomer distribution and reaction condition optimization
Analytical & Environmental Standard
Distinct chromatographic and mass spectral profile
Retention time reproducibility and fragmentation matching
Agrochemical & Pharmaceutical Precursor
Versatile functionalization handles (ethoxy, nitro, methyl)
Synthetic route compatibility and purity requirements

XLogP3

2.5

Wikipedia

2-Ethoxy-1-methyl-3-nitrobenzene

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